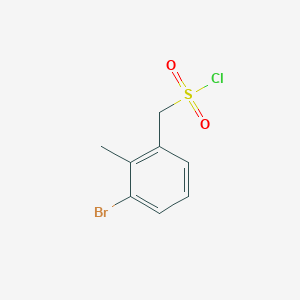

(3-Bromo-2-methylphenyl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTNWWLEVXOQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-2-methylbenzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine or pyridine, and catalysts such as palladium or copper . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Bromo-2-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenyl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of (3-Bromo-2-methylphenyl)methanesulfonyl chloride with its structural analogues:

*Calculated based on atomic masses.

Key Observations :

- Molecular Weight: Brominated derivatives (e.g., 283.57 g/mol) exhibit higher molecular weights compared to non-brominated analogues (e.g., 114.55 g/mol for methanesulfonyl chloride) due to bromine's higher atomic mass .

- Physical State : Fluorinated and chlorinated derivatives (e.g., (4-Fluorophenyl)methanesulfonyl chloride) are typically solids, while simpler methanesulfonyl chloride is a liquid .

Biological Activity

(3-Bromo-2-methylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H10BrClO2S

- Molecular Weight : 291.61 g/mol

- CAS Number : 1521597-53-4

The compound features a bromine atom and a methyl group attached to a phenyl ring, contributing to its reactivity and potential biological interactions.

The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to the inhibition of enzymes or modulation of cellular pathways, which is critical in cancer therapy. The compound's electrophilic nature allows it to react with various biological molecules, potentially leading to altered cellular functions.

Case Studies

-

Synthesis and Bioactivity of Sulfonamides :

A study demonstrated that sulfonamides derived from methanesulfonyl chloride exhibited significant bioactivity, particularly in anticancer applications. The formation of these compounds involved reactions with nucleophiles under mild conditions, resulting in products with notable cytotoxic effects against cancer cell lines . -

Comparative Analysis with Similar Compounds :

A comparative study highlighted the reactivity profile of this compound against other sulfonyl chlorides. The results indicated that variations in substituents on the phenyl ring significantly influenced the biological activity and reactivity towards nucleophiles.

Research Findings

Safety and Handling

This compound is classified as hazardous. It poses risks such as severe skin burns, eye damage, and respiratory irritation upon exposure. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment and adherence to safety data sheets (SDS).

Q & A

Basic Questions

Q. What are the standard synthetic routes for (3-Bromo-2-methylphenyl)methanesulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound (e.g., 3-bromo-2-methylbenzyl chloride) followed by halogenation. Reaction steps may include nucleophilic substitution or Friedel-Crafts alkylation to introduce the sulfonyl chloride group. Optimization of solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) is critical to minimize hydrolysis of the sulfonyl chloride moiety .

Q. Which spectroscopic techniques are used to confirm its structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies aromatic protons and substituent positions. Fourier-Transform Infrared (FT-IR) spectroscopy confirms the sulfonyl chloride group (S=O stretching at ~1350–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (C₉H₈BrClO₂S, [M+H]⁺ expected at ~305.89 m/z) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use corrosion-resistant PPE (nitrile gloves, polycarbonate goggles) and work in a fume hood to avoid inhalation of vapors. Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Emergency protocols include immediate flushing with water for skin/eye contact and administration of oxygen for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodological Answer : Kinetic studies using in-situ IR or HPLC monitoring can identify optimal stoichiometric ratios (e.g., 1:1.2 molar ratio of methanesulfonyl chloride to aromatic precursor). Temperature gradients (e.g., slow warming from −20°C to RT) reduce exothermic side reactions. Catalytic additives like DMAP (4-dimethylaminopyridine) enhance sulfonation efficiency by stabilizing intermediates .

Q. How do computational QSAR models predict its biological interactions?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models incorporate descriptors such as Hammett σ constants (electron-withdrawing effect of Br) and LogP values (lipophilicity ~2.8) to predict binding affinity to enzymes like carbonic anhydrase. Molecular docking simulations (AutoDock Vina) assess steric compatibility with active sites, guided by crystallographic data from homologous sulfonamides .

Q. What strategies resolve contradictions in reported reactivity data with amines?

- Methodological Answer : Discrepancies in nucleophilic substitution rates may arise from solvent polarity effects. Controlled experiments in aprotic solvents (e.g., DMF vs. acetonitrile) and pH-dependent studies (using buffers like HEPES) can isolate variables. Cross-validation with ¹H NMR kinetics (e.g., monitoring amine proton shifts) clarifies competing pathways .

Q. How does steric and electronic modulation distinguish its reactivity from analogs like 4-Bromobenzenesulfonamide?

- Methodological Answer : The ortho-methyl group in this compound introduces steric hindrance, slowing nucleophilic attack compared to para-substituted analogs. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal higher electrophilicity at the sulfur atom (Mulliken charge: +1.3) due to resonance withdrawal by the bromine substituent .

Q. What challenges arise in synthesizing sulfonamide derivatives for kinase inhibition studies?

- Methodological Answer : Competing N-sulfonylation vs. O-sulfonylation with hydroxyl-containing amines requires selective protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether protection). Purification via flash chromatography (silica gel, 5% EtOAc/hexane) or recrystallization (ethanol/water) isolates target derivatives. LC-MS/MS confirms product identity and monitors hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.